4-[(4-Chlorophenyl)sulfanyl][1,2,4]triazolo[4,3-a]quinoxaline
Overview
Description
4-[(4-Chlorophenyl)sulfanyl][1,2,4]triazolo[4,3-a]quinoxaline is a useful research compound. Its molecular formula is C15H9ClN4S and its molecular weight is 312.8 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antifungal Properties
Compounds related to 4-[(4-Chlorophenyl)sulfanyl][1,2,4]triazolo[4,3-a]quinoxaline have been reported to exhibit significant antimicrobial and antifungal activities. For instance, fused triazolo and ditriazoloquinoxaline derivatives, including the 4-chloro-[1,2,4]triazolo [4,3-a]quinoxaline moiety, have shown potent antibacterial activity compared to standard tetracycline. This indicates their potential use as antimicrobial agents in various medical and industrial applications (Badran, Abouzid, & Hussein, 2003).
Anticonvulsant Activity
Derivatives of this compound have shown promise in the field of neurology, particularly as anticonvulsants. Certain synthesized derivatives have been screened for in vivo anticonvulsant activity and have demonstrated promising results, highlighting their potential in the treatment of neurological disorders such as epilepsy (Wagle, Adhikari, & Kumari, 2009).
Antiviral Properties
A series of novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been synthesized and assessed for their antiviral and antimicrobial activities. Some of these compounds exhibited notable antiviral activity and cytotoxicity, indicating their potential as therapeutic agents in combating viral infections (Henen, El Bialy, Goda, Nasr, & Eisa, 2011).
Potential in Cancer Therapy
Derivatives of this compound have been investigated for their anticancer activity. Compounds such as 1-aryl-4-methyl-1,2,4-triazolo[4,3-a]quinoxalines have been synthesized and evaluated, revealing significant antitubercular activity. This suggests a potential role for these compounds in cancer therapy (Sekhar, Rao, & Kumar, 2011).
Mechanism of Action
Target of Action
It’s known that similar compounds interact with various biological receptors and microorganisms .
Mode of Action
It’s suggested that the compound may interact with its targets through aromatic nucleophilic substitution . This interaction could lead to changes in the target’s function, potentially inhibiting its activity .
Biochemical Pathways
Similar compounds have been shown to exhibit antiviral and antimicrobial activities , suggesting that they may interfere with the biochemical pathways of viruses and bacteria.
Result of Action
The compound has been synthesized and tested for antiviral and antimicrobial activities . Some of the synthesized compounds exhibited cytotoxicity at a concentration of 160 μg/ml, and one compound showed promising antiviral activity . In vitro antimicrobial screening demonstrated that some compounds exhibit antibacterial and/or antifungal activities .
Biochemical Analysis
Biochemical Properties
4-[(4-Chlorophenyl)sulfanyl][1,2,4]triazolo[4,3-a]quinoxaline and its derivatives interact with DNA, leading to anticancer activities . The nature of these interactions involves the intercalation of the compound into the DNA structure .
Cellular Effects
The compound has been evaluated against HepG2, HCT-116, and MCF-7 cells . It has shown to have an impact on cell signaling pathways, gene expression, and cellular metabolism, influencing cell function .
Molecular Mechanism
The molecular mechanism of action of this compound involves its intercalation into DNA . This interaction can lead to changes in gene expression and potentially inhibit or activate enzymes .
Temporal Effects in Laboratory Settings
Its DNA intercalation activities suggest it may have long-term effects on cellular function .
Metabolic Pathways
Given its interaction with DNA, it may influence metabolic flux or metabolite levels .
Transport and Distribution
Its interaction with DNA suggests it may accumulate in the nucleus .
Subcellular Localization
The subcellular localization of this compound is likely to be in the nucleus due to its DNA intercalation activities . This localization could affect its activity or function .
The information provided is based on the current understanding and available literature .
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfanyl-[1,2,4]triazolo[4,3-a]quinoxaline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN4S/c16-10-5-7-11(8-6-10)21-15-14-19-17-9-20(14)13-4-2-1-3-12(13)18-15/h1-9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWPPEKVCEXTVJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C3=NN=CN23)SC4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001196422 | |
Record name | 4-[(4-Chlorophenyl)thio][1,2,4]triazolo[4,3-a]quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001196422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
245039-48-9 | |
Record name | 4-[(4-Chlorophenyl)thio][1,2,4]triazolo[4,3-a]quinoxaline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=245039-48-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(4-Chlorophenyl)thio][1,2,4]triazolo[4,3-a]quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001196422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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